Lipophilicity (LogP) Divergence: 3-Pyridinyl Ethane-1-sulfonamide Exhibits 1.95× Higher LogP than 2-(Pyridin-3-yl)ethane-1-sulfonamide, Influencing Membrane Permeability and ADME Profiles
The predicted partition coefficient (LogP) for 1-(pyridin-3-yl)ethane-1-sulfonamide is 0.84, compared to -0.09 for the linker-modified analog 2-(pyridin-3-yl)ethane-1-sulfonamide, representing a 0.93 log unit difference . This 8.5-fold difference in predicted lipophilicity directly impacts passive membrane permeability and distribution profiles in biological systems, making the 1-ethane-1-sulfonamide scaffold fundamentally distinct from the 2-ethane-1-sulfonamide variant in ADME-relevant contexts.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.8432 (N-(pyridin-3-yl)ethane-1-sulfonamide) |
| Comparator Or Baseline | 2-(Pyridin-3-yl)ethane-1-sulfonamide: -0.0874 |
| Quantified Difference | ΔLogP = 0.93 (8.5× higher lipophilicity) |
| Conditions | Calculated/predicted LogP values from vendor technical data |
Why This Matters
This difference in lipophilicity determines suitability for crossing biological membranes and dictates which compound class is appropriate for CNS-penetrant vs. peripherally-restricted drug discovery campaigns.
